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molecular formula C15H12N4O4 B8535318 3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56620-42-9

3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8535318
M. Wt: 312.28 g/mol
InChI Key: VJTBVMOHKWVORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984415

Procedure details

2.8 g of 1-(m-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was dissolved in 30 ml of dry dimethylformamide. To the solution was added 0.6 g of about 50 % sodium hydride, and stirring was performed for 30 minutes. To the mixture was further added 3.5 g of diethylsulfite and the whole was reacted for 2 hours at room temperature. After the reaction was finished, the solvent was distilled off from the mixture under reduced pressure. To the residue thus obtained was added water to precipitate a crude product. This product was recrystallized from methanol to yield 2.7 g of 1-(m-nitrophenyl)-3-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as pale yellow prisms, melting at 210°-211°C.
Name
1-(m-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[NH:12][C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[H-].[Na+].[CH2:24](OS(OCC)=O)[CH3:25].O>CN(C)C=O>[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[N:12]([CH2:24][CH3:25])[C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
1-(m-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(NC(C2=C1N=CC=C2)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OS(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the whole was reacted for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
CUSTOM
Type
CUSTOM
Details
to precipitate a crude product
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=C1N=CC=C2)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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